Potassium (4-methoxycarbonylphenyl)trifluoroborate
Overview
Description
Potassium (4-methoxycarbonylphenyl)trifluoroborate is an organoboron compound with the molecular formula C8H7BF3KO2 and a molecular weight of 242.04 g/mol . This compound is known for its stability and versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions . It is a white crystalline powder that is used primarily in research and industrial applications.
Mechanism of Action
Target of Action
Potassium (4-methoxycarbonylphenyl)trifluoroborate is primarily used in the field of proteomics research
Mode of Action
The compound is applied in Suzuki Cross-Coupling reactions, where it acts as a potent surrogate for boronic acids . In these reactions, this compound interacts with its targets to facilitate the formation of carbon-carbon bonds, a key step in many organic synthesis processes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki Cross-Coupling pathway . This pathway is crucial in organic synthesis, particularly in the construction of complex organic compounds. The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action are the formation of new carbon-carbon bonds via the Suzuki Cross-Coupling reaction . This enables the synthesis of complex organic compounds, contributing to advancements in various fields such as drug discovery, materials science, and chemical biology.
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, it is known to be stable in both air and moisture, making it suitable for oxidative conditions . Additionally, it should be stored away from oxidizing agents and in a cool, dry, well-ventilated condition .
Preparation Methods
The synthesis of potassium (4-methoxycarbonylphenyl)trifluoroborate typically involves the reaction of 4-methoxycarbonylphenylboronic acid with potassium hydrogen fluoride (KHF2) in the presence of a suitable solvent . The reaction conditions are generally mild, and the product is obtained in high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Potassium (4-methoxycarbonylphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid surrogate. The reaction typically involves a palladium catalyst and a base, such as potassium carbonate, under mild conditions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Scientific Research Applications
Potassium (4-methoxycarbonylphenyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: The compound is used in the development of new drugs and therapeutic agents due to its ability to facilitate the synthesis of biologically active molecules.
Comparison with Similar Compounds
Potassium (4-methoxycarbonylphenyl)trifluoroborate is unique compared to other organoboron compounds due to its stability and ease of handling. Similar compounds include:
Potassium phenyltrifluoroborate: Similar in structure but lacks the methoxycarbonyl group, which can influence reactivity and selectivity in certain reactions.
Potassium 4-methoxyphenyltrifluoroborate: Similar but with a methoxy group instead of a methoxycarbonyl group, affecting its chemical properties and applications.
Potassium 4-(2-methoxyethylcarbamoyl)phenyltrifluoroborate: Another variant with different substituents that can alter its reactivity and use in specific reactions.
Properties
IUPAC Name |
potassium;trifluoro-(4-methoxycarbonylphenyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF3O2.K/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12;/h2-5H,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYSKWRPRJKKAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)OC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF3KO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635798 | |
Record name | Potassium trifluoro[4-(methoxycarbonyl)phenyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
705254-34-8 | |
Record name | Borate(1-), trifluoro[4-(methoxycarbonyl)phenyl]-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=705254-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium trifluoro[4-(methoxycarbonyl)phenyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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